Apalutamide-d3

Description

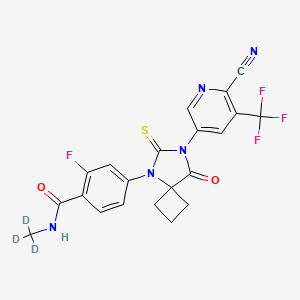

Structure

2D Structure

Properties

Molecular Formula |

C21H15F4N5O2S |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3 |

InChI Key |

HJBWBFZLDZWPHF-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Apalutamide-d3 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of certain types of prostate cancer.[1][2] It functions by selectively binding to the ligand-binding domain of the AR, which inhibits AR nuclear translocation and prevents the transcription of AR-responsive genes, ultimately hindering the growth of prostate cancer cells.[2] In drug development and clinical research, stable isotope-labeled internal standards (SIL-IS) are critical for accurate quantification of drug concentrations in biological matrices.[3][4]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a validated approach in medicinal chemistry to improve the metabolic stability of drugs, a phenomenon known as the kinetic isotope effect. Deuteration can slow the rate of enzymatic metabolism, potentially leading to a longer drug half-life and increased systemic exposure. Apalutamide-d3, specifically the N-trideuteromethyl derivative, serves as an ideal internal standard for bioanalytical assays due to its chemical and physical similarity to the parent drug, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of the synthetic route and analytical characterization of this compound for research use.

Synthesis of N-trideuteromethyl Apalutamide (this compound)

The synthesis of this compound is generally achieved through a convergent synthesis strategy that involves the preparation of two key intermediates: a thiohydantoin core (Intermediate A) and a deuterated side chain (Intermediate B). These intermediates are then coupled to form the final product.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on published synthetic strategies. Optimization may be required.

1. Synthesis of Intermediate B: 4-Amino-2-fluoro-N-(trideuteromethyl)benzamide

-

To a solution of 4-amino-2-fluorobenzoic acid in an aprotic solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add trideuteromethylamine hydrochloride (CD3NH2·HCl) to the mixture.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield Intermediate B.

2. Synthesis of Intermediate A: Thiohydantoin Core

-

React a suitable precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile, with thiophosgene in a solvent like dichloromethane (DCM) to form the isothiocyanate intermediate.

-

Cyclize the isothiocyanate intermediate with an amino acid derivative under basic conditions to form the thiohydantoin core structure (Intermediate A).

3. Final Coupling: Synthesis of this compound

-

Couple Intermediate A with Intermediate B via a nucleophilic aromatic substitution reaction.

-

Dissolve both intermediates in a suitable solvent and add a base to facilitate the reaction.

-

Heat the reaction mixture as required and monitor for completion.

-

After the reaction is complete, cool the mixture and perform an appropriate workup.

-

Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Analytical Characterization Workflow

Caption: Analytical workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize key data for the characterization of this compound.

Table 1: General Information

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂S |

| Molecular Weight | ~480.45 g/mol |

| Appearance | White to off-white solid |

| Intended Use | Internal standard for quantitative analysis |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification | Typical Result |

|---|---|---|---|

| Chemical Purity | HPLC | ≥ 98.0% | 98.7% |

| Isotopic Enrichment (D) | Mass Spectrometry | Report Value | >99 atom % D |

Detailed Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate the main compound from any potential impurities to determine its chemical purity.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB C8, 150 x 4.6 mm).

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 0.1M Phosphate Buffer, pH 4.6) and an organic solvent like acetonitrile. A common ratio is 40:60 (Buffer:Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Apalutamide shows maximum absorbance, typically around 243-245 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to an appropriate concentration for injection.

-

Analysis: Inject the sample into the HPLC system. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

Table 3: Typical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile / 0.1M Phosphate Buffer (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Retention Time | ~4.5 minutes (for unlabeled Apalutamide) |

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Identity Confirmation: The identity is confirmed by comparing the measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.

-

Isotopic Enrichment Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the percentage of molecules that contain the desired number of deuterium atoms.

-

LC-MS/MS Transition: For quantitative analysis, a common Multiple Reaction Monitoring (MRM) transition for this compound is m/z 481 → 453.

Table 4: Typical Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | ESI+ |

| Analysis Type | High-Resolution MS (Identity), MRM (Quantification) |

| Expected [M+H]⁺ | ~481.1 m/z |

| MRM Transition (Quantifier) | m/z 481 → 453 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the isotopic labels are at the correct position.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For N-trideuteromethyl Apalutamide, the key confirmation is the absence or significant reduction of the signal corresponding to the N-methyl protons, which would typically appear in the spectrum of unlabeled Apalutamide. The presence of all other expected proton signals confirms the integrity of the rest of the molecular structure.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule. The carbon of the CD₃ group will exhibit a multiplet pattern due to coupling with deuterium, and its chemical shift will be slightly different compared to the CH₃ group in the unlabeled compound.

References

The Strategic Placement of Deuterium in Apalutamide-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling position on Apalutamide-d3, a stable isotope-labeled analog of the potent androgen receptor (AR) antagonist, Apalutamide. The strategic incorporation of deuterium serves to enhance the drug's pharmacokinetic properties, a critical consideration in drug development. This document outlines the rationale for the specific labeling position, presents available quantitative data, describes relevant experimental methodologies for its synthesis and characterization, and visualizes the molecular structure and synthetic workflow.

Introduction to Apalutamide and the Rationale for Deuteration

Apalutamide is a non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of certain types of prostate cancer.[1][2] It functions by inhibiting multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell proliferation.[1][2] Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[1]

The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium, is a well-established strategy in medicinal chemistry to improve the metabolic stability of drugs. This process, known as deuteration, can slow the rate of enzymatic metabolism at specific sites within a molecule due to the kinetic isotope effect. A stronger carbon-deuterium bond compared to a carbon-hydrogen bond can lead to a reduced rate of bond cleavage during metabolism, resulting in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Deuterium Labeling Position on this compound

In this compound, the three deuterium atoms are specifically located on the N-methyl group of the benzamide moiety. This targeted placement results in an N-trideuteromethyl derivative of Apalutamide. This position is a primary site of metabolism by CYP enzymes, leading to the formation of the N-desmethyl metabolite. By fortifying this metabolic soft spot, the rate of demethylation is reduced.

Caption: Chemical structure of Apalutamide with the N-trideuteromethyl (-CD3) group highlighted.

Quantitative Data Summary

The primary goal of deuterating Apalutamide is to enhance its pharmacokinetic profile without altering its pharmacological activity. Studies have demonstrated that the N-trideuteromethyl analog exhibits significantly improved pharmacokinetic parameters compared to its non-deuterated counterpart.

| Parameter | Apalutamide | This compound (N-trideuteromethyl) | Fold Increase | Reference |

| Peak Plasma Concentration (Cmax) | Baseline | 1.8-fold higher in rats | 1.8 | |

| Total Drug Exposure (AUC) | Baseline | Nearly doubled in rats | ~2.0 | |

| Androgen Receptor (AR) Binding Affinity (IC50) | 16 nM | Similar to unlabeled Apalutamide | No significant change |

Note: Specific numerical values for Cmax and AUC for the baseline Apalutamide were not detailed in the provided search results, but the relative increase is reported.

Experimental Protocols

The synthesis and characterization of this compound involve a multi-step process, with confirmation of the deuterium labeling being a critical step.

Synthesis of this compound

The synthesis of N-trideuteromethyl apalutamide generally involves the coupling of key intermediates, where one of the building blocks already contains the deuterated methyl group.

Generalized Synthetic Workflow:

-

Preparation of Deuterated Intermediate: A suitable precursor is synthesized to incorporate the trideuteromethyl group. This often involves using a deuterated methylating agent.

-

Synthesis of the Thiohydantoin Core: A key intermediate, the thiohydantoin core, is prepared through a series of reactions, often starting from 4-amino-2-(trifluoromethyl)benzonitrile.

-

Final Coupling Reaction: The deuterated intermediate is then coupled with the thiohydantoin core, typically via a nucleophilic aromatic substitution reaction, to yield the final this compound product.

-

Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Characterization and Confirmation of Deuterium Labeling

The identity, purity, and confirmation of the deuterium labeling position are determined using various analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of unlabeled Apalutamide due to the presence of three deuterium atoms. This technique also allows for the determination of isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, providing direct evidence of deuteration at that position.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the final compound, separating it from any unreacted starting materials or byproducts.

Conclusion

The deuteration of Apalutamide at the N-methyl position to create this compound is a strategic application of the kinetic isotope effect to enhance the drug's metabolic stability. This modification leads to a significant improvement in the pharmacokinetic profile, including increased plasma concentrations and overall drug exposure, without compromising the high-affinity binding to the androgen receptor. The synthesis and rigorous analytical characterization, particularly through mass spectrometry and NMR, are essential to ensure the correct labeling and purity of this compound for its use in research and as an internal standard in quantitative bioanalysis.

References

The Gold Standard in Bioanalysis: Apalutamide-d3 as an Internal Standard

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount. For apalutamide, a potent second-generation androgen receptor (AR) inhibitor, this analytical rigor is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, specifically Apalutamide-d3, has emerged as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard, detailed experimental protocols, and a summary of quantitative performance data.

The Therapeutic Context: Apalutamide's Mechanism of Action

Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1] Its therapeutic efficacy stems from its role as a competitive inhibitor of the androgen receptor.[2] By binding to the ligand-binding domain of the AR, apalutamide prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[3] This disruption of the androgen signaling pathway ultimately inhibits tumor cell proliferation and induces apoptosis, leading to a reduction in tumor volume.[3][4]

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form an active metabolite, N-desmethyl apalutamide.

The Analytical Imperative: The Role of an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest. It is added at a known concentration to all samples, including calibrators and quality controls, before sample processing. An ideal internal standard co-elutes with the analyte and experiences the same degree of extraction loss and matrix effects. The ratio of the analyte's response to the IS's response is then used for quantification, yielding more accurate and precise results than external standard calibration alone.

This compound: The Ideal Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. This compound is an isotopic analog of apalutamide where three hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled apalutamide, while its chemical and physical properties remain nearly identical.

The core mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled apalutamide throughout the entire analytical process. This includes:

-

Extraction Efficiency: this compound exhibits the same extraction recovery from the biological matrix (e.g., plasma) as apalutamide. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Co-elution: Due to its nearly identical chemical structure, this compound co-elutes with apalutamide from the liquid chromatography column. This is crucial for compensating for matrix effects.

-

Ionization Response: In the mass spectrometer's ion source, this compound experiences the same degree of ionization enhancement or suppression from matrix components as apalutamide.

By normalizing the analyte's signal to that of the co-eluting, chemically identical internal standard, the variability introduced during sample preparation and analysis is effectively cancelled out, leading to highly accurate and precise quantification.

Quantitative Performance Data

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of apalutamide in human plasma.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 307.26 - 200013.87 pg/mL | 300 - 12000 ng/mL | 307.26 - 200013.87 pg/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not Reported |

| Intra-day Precision (%RSD) | 3.86 - 4.87 | < 4.21 | 3.86 - 4.87 |

| Inter-day Precision (%RSD) | Not Reported | < 4.21 | Not Reported |

| Accuracy (%RE) | Not Reported | -4.32 to 2.45 | Not Reported |

| Recovery (%) | 90.93 - 103.79 | > 93.0 | 90.93 - 103.79 |

HQC: High Quality Control, MQC: Medium Quality Control, LQC: Low Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error

Detailed Experimental Protocols

This section details a typical methodology for the quantification of apalutamide in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Materials and Reagents

-

Analytes: Apalutamide reference standard, this compound internal standard.

-

Reagents: HPLC grade acetonitrile, methanol, and water; formic acid, ammonium fumarate, and tert-butyl methyl ether.

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

-

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately prepare stock solutions of Apalutamide and this compound in methanol or a mixture of acetonitrile and water.

-

Working Solutions: Prepare working solutions for the calibration curve and quality control samples by serially diluting the apalutamide stock solution with the mobile phase or an appropriate solvent. Prepare the internal standard working solution by diluting the this compound stock solution.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add the this compound internal standard working solution.

-

Add 3 mL of an extraction solvent, such as tert-butyl methyl ether or ethyl acetate.

-

Vortex the mixture for approximately 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 column, such as a Phenomenex Luna (100x4.6 mm, 5µm) or Inertsil C18 (50x4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous component (e.g., 5 mM ammonium fumarate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both apalutamide and this compound.

-

Apalutamide: m/z 478.09 → 447.05

-

This compound: The precursor ion will be shifted by +3 Da (m/z 481.1). The product ion may also be shifted or remain the same depending on the fragmentation pattern.

-

Visualizing the Core Concepts

Apalutamide's Therapeutic Mechanism of Action

Caption: Apalutamide inhibits the androgen receptor signaling pathway.

Bioanalytical Workflow Using this compound

Caption: Workflow for the quantification of apalutamide in plasma.

Conclusion

The use of this compound as an internal standard is integral to the robust and reliable quantification of apalutamide in biological matrices. Its mechanism of action, rooted in the principles of stable isotope dilution, allows for the effective correction of analytical variability, thereby ensuring the high accuracy and precision required in regulated bioanalysis. The detailed protocols and performance data presented in this guide underscore the suitability of this compound for supporting all stages of drug development, from preclinical research to clinical trials and therapeutic drug monitoring.

References

A Technical Guide to the Isotopic Purity and Enrichment of Apalutamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity and enrichment of Apalutamide-d3, a deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide. High isotopic purity is critical for the use of this compound as an internal standard in pharmacokinetic studies and for understanding its metabolic fate.[1][2][3]

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are determined using a combination of analytical techniques. The following tables summarize typical quantitative data for this compound and its isotopologues.

Table 1: General Information

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂S |

| Molecular Weight | 480.45 g/mol |

| CAS Number | 1638885-61-6 |

| Unlabeled CAS | 956104-40-8 |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Enrichment (D) | Mass Spectrometry | Report Value | 99 atom % D |

| Isotopic Distribution | Mass Spectrometry | Report Value | d₀: <0.5%, d₁: <1%, d₂: <2%, d₃: >97% |

Experimental Protocols

Accurate determination of isotopic purity and enrichment relies on robust and well-validated analytical methods.[3] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chemical purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for isotopic enrichment and structural confirmation.[4]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to separate this compound from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at the wavelength of maximum absorbance for Apalutamide.

-

Data Analysis: The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment and distribution of deuterated compounds.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Analysis: The sample is introduced into the mass spectrometer and the full scan mass spectrum is acquired.

-

Data Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d₀) and deuterated (d₁, d₂, d₃) species are used to calculate the percentage of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the gold standard for confirming the position of deuterium incorporation and the overall chemical structure.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the presence and integration of proton signals. The absence or significant reduction of the signal corresponding to the methyl protons confirms deuteration at the N-methyl group.

-

²H NMR Spectroscopy: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal, confirming the site of labeling.

Visualizations

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity and enrichment of this compound.

Caption: Workflow for this compound Purity Analysis.

Apalutamide Signaling Pathway

Apalutamide is a non-steroidal antiandrogen drug that functions by inhibiting the androgen receptor (AR) signaling pathway, which is crucial for the growth of prostate cancer cells.

Caption: Apalutamide's Inhibition of the Androgen Receptor Pathway.

Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing key roles. The major active metabolite is N-desmethyl apalutamide. The deuteration at the N-methyl group in this compound is designed to slow down this metabolic process, a phenomenon known as the kinetic isotope effect.

Caption: Primary Metabolic Pathway of Apalutamide.

References

Commercial Sources and Availability of Apalutamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and technical applications of Apalutamide-d3. This deuterated analog of Apalutamide serves as a critical internal standard for the accurate quantification of the parent drug in biological matrices, a crucial aspect of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of the research and development community. The compound, identified by CAS Number 1638885-61-6, is offered in various quantities and purities.[3][4][5] Below is a summary of key suppliers and their product specifications.

| Supplier | Catalog Number | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Storage |

| Daicel Pharma Standards | DCTI-A-000291 | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamide | C₂₁H₁₂D₃F₄N₅O₂S | 480.46 | Not Specified | Inquire | 2-8°C |

| MedchemExpress | HY-109068S | This compound | C₂₁H₁₂D₃F₄N₅O₂S | 480.45 | Not Specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | Inquire |

| CymitQuimica | TRC-A726122 | 4-[7-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(methyl-d3)-benzamide | C₂₁D₃H₁₂F₄N₅O₂S | 480.453 | Not Specified | 1 mg, 5 mg, 10 mg | Inquire |

| CRS Laboratories | CRSA2068 | Not Specified | C₂₁H₁₂D₃F₄N₅O₂S | 480.45 | Not Specified | Inquire | Inquire |

| Expert Synthesis Solutions (ESS) | ESS0568 (for Apalutamide-¹³C, d₃) | 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(¹³C-methyl-d₃)-Benzamide | C₂₀¹³CH₁₂D₃F₄N₅O₂S | 481.45 | 98.7% by HPLC; 99% atom ¹³C; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg | Inquire |

Synthesis and Characterization

The synthesis of deuterated Apalutamide, specifically the N-trideuteromethyl derivative, is a key strategy to improve its pharmacokinetic profile through the kinetic isotope effect. A general synthetic approach involves the coupling of two key intermediates followed by purification.

A generalized workflow for the synthesis is as follows:

Caption: Generalized synthesis of this compound.

The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Application in Quantitative Bioanalysis

This compound is predominantly used as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apalutamide in biological matrices like human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Apalutamide in Human Plasma using UPLC

This protocol is based on a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

1. Materials and Reagents:

-

Apalutamide and this compound reference standards

-

HPLC grade acetonitrile and tert-butyl methyl ether

-

Ammonium fumarate

-

Glacial acetic acid

-

K₂-EDTA human plasma

2. Standard Solution Preparation:

-

Prepare stock solutions (1 mg/mL) of Apalutamide and this compound in the mobile phase.

-

Prepare a working solution of this compound (internal standard) at a concentration of 0.5 µg/mL by diluting the stock solution.

-

Prepare calibration curve standards and quality control (QC) samples by serial dilution of the Apalutamide stock solution.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.

-

Extract the drug from the plasma using tert-butyl methyl ether.

Caption: Liquid-Liquid Extraction (LLE) workflow.

4. UPLC Conditions:

-

Column: Phenomenex Luna (100x4.6 mm, 5µm)

-

Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), with the pH of the buffer adjusted to 3.5 with glacial acetic acid.

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 345 nm

-

Retention Times: Approximately 1.48 min for Apalutamide and 1.97 min for this compound.

5. Mass Spectrometry Conditions (for LC-MS/MS):

-

Ionization Mode: Multiple-reaction monitoring (MRM) is typically used.

-

MRM Transitions:

-

Apalutamide: m/z 478 → 450 (quantifier)

-

This compound: A predicted transition is m/z 482.1 → 453.1 (quantifier), based on the addition of three deuterium atoms. Another reported transition is 482 → 451.9.

-

The following diagram illustrates the overall workflow for the quantitative analysis of Apalutamide using its deuterated internal standard.

Caption: Workflow for quantitative analysis.

Pharmacokinetics of Deuterated Apalutamide

Studies have shown that deuteration of the N-methyl group of Apalutamide can significantly improve its pharmacokinetic properties without negatively impacting its binding affinity to the androgen receptor. In preclinical models, the N-trideuteromethyl analog of Apalutamide demonstrated a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated compound. This enhancement is attributed to the deuterium kinetic isotope effect, which can slow down the metabolism of the drug.

Conclusion

This compound is a commercially available and indispensable tool for researchers and drug development professionals working with Apalutamide. Its use as an internal standard in validated bioanalytical methods ensures the reliability and accuracy of pharmacokinetic and other quantitative studies. The strategic deuteration also presents a viable approach to enhancing the metabolic stability and pharmacokinetic profile of the parent drug.

References

Apalutamide-d3: A Technical Guide to the Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and specifications for Apalutamide-d3. This deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide, is a critical tool in preclinical and clinical research, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical quantitation. Understanding its quality attributes is paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The Role of Deuterated Internal Standards

This compound is employed to mitigate variability inherent in the analytical process, such as sample extraction, injection volume, and matrix effects in mass spectrometry.[1][2] By behaving almost identically to the unlabeled analyte (Apalutamide) during sample preparation and chromatographic separation, it allows for accurate quantification through the ratio of the analyte's response to the internal standard's response.[3] The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch. The following tables summarize the typical quantitative data and specifications presented on a CoA.

Table 1: General Information

| Parameter | Typical Specification |

| Compound Name | This compound |

| Chemical Name | 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamide |

| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂S |

| Molecular Weight | 480.45 g/mol |

| CAS Number | 1638885-61-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC-UV | ≥ 98.0% |

| Isotopic Purity (Deuterium Enrichment) | Mass Spectrometry / ¹H NMR | ≥ 98 atom % D |

| Identity Confirmation | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | GC-HS | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | Report Value |

Experimental Protocols

Detailed methodologies are employed to verify the specifications outlined in the Certificate of Analysis. The following sections describe the typical experimental protocols for the key quality control tests performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify this compound from any non-labeled or other chemical impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

-

Detection Wavelength: UV detection at the wavelength of maximum absorbance for Apalutamide, often around 270 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or acetonitrile) and diluted with the mobile phase to an appropriate concentration for injection.

-

Analysis: The chemical purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

High-resolution mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used.

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

-

Identity Confirmation: The identity is confirmed by comparing the measured accurate mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value.

-

Isotopic Enrichment Analysis: The isotopic purity is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated, and fully deuterated (d3) species are used to calculate the percentage of molecules that contain the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct position.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum provides information about the chemical environment and number of hydrogen atoms in the molecule. For this compound, the key confirmation is the significant reduction or absence of the signal corresponding to the N-methyl protons, which confirms the deuteration at this position. All other proton signals should be present and consistent with the structure of Apalutamide.

Visualizing Key Processes

To further elucidate the context and application of this compound, the following diagrams illustrate the mechanism of action of Apalutamide, the logical workflow for its quality control, and a typical bioanalytical workflow using this compound as an internal standard.

References

Navigating the Nuances of Apalutamide-d3: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Apalutamide-d3, the deuterated analogue of the potent androgen receptor (AR) antagonist Apalutamide, serves as a critical internal standard for the accurate quantification of Apalutamide in biological matrices.[1][2][3] Its use is pivotal in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence analyses, where precision is paramount.[2] This technical guide provides an in-depth overview of the essential storage and handling guidelines for this compound powder, ensuring its stability, integrity, and safe use in a research environment.

Core Physicochemical Properties

This compound is a stable, isotopically labeled version of Apalutamide, appearing as a white to off-white solid.[4] The incorporation of three deuterium atoms provides a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry-based assays.

| Property | Value | Reference |

| Chemical Name | 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7- diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamide | |

| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂S | |

| Molecular Weight | 480.45 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic and warming), Methanol | |

| Isotopic Purity (D) | ≥99 atom % |

Storage and Stability

Proper storage of this compound powder is crucial to maintain its chemical and isotopic purity over time.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | Up to 3 years | |

| In Solvent | -80°C | Up to 6 months | |

| In Solvent | -20°C | Up to 1 month |

For the parent compound, Apalutamide, storage at room temperature (20°C to 25°C or 68°F to 77°F) in its original packaging, protected from light and moisture, is recommended. While this compound is generally more stable for long-term storage at colder temperatures as a powder, these recommendations for the parent compound highlight the importance of protecting it from environmental factors.

Handling and Safety Precautions

This compound, as a research chemical and an analogue of a potent pharmaceutical agent, requires careful handling to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

-

Gloves: Always wear chemical-resistant gloves.

-

Eye Protection: Use safety goggles or glasses.

-

Lab Coat: A lab coat should be worn to protect clothing.

-

Respiratory Protection: In case of dust formation, a self-contained breathing apparatus or a suitable respirator should be used.

General Handling:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid dust formation during handling.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Accidental Exposure:

-

Skin Contact: Wash the affected area with plenty of water.

-

Eye Contact: Rinse eyes with plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration.

-

Ingestion: Seek immediate medical attention.

Disposal:

-

Unused this compound should not be disposed of in the trash or flushed down the sink. Consult with your institution's environmental health and safety office for proper disposal procedures.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for use as an internal standard.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (HPLC grade)

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

Protocol:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as DMSO or acetonitrile, in a volumetric flask. For DMSO, sonication and warming may be necessary to achieve a concentration of 50 mg/mL.

-

Ensure the powder is completely dissolved before making up to the final volume.

-

-

Working Solutions:

-

Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., 50% acetonitrile) to create working solutions at the desired concentrations for spiking into samples.

-

Sample Preparation for Bioanalysis (Liquid-Liquid Extraction)

Objective: To extract Apalutamide and the this compound internal standard from a biological matrix (e.g., human plasma) for LC-MS/MS analysis.

Materials:

-

Plasma samples (calibrators, quality controls, or unknown samples)

-

This compound internal standard working solution

-

Extraction solvent (e.g., tert-butyl methyl ether)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette a known volume of the plasma sample (e.g., 50 µL) into a microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution to each tube.

-

Add the extraction solvent (e.g., tert-butyl methyl ether).

-

Vortex the mixture to ensure thorough mixing and extraction.

-

Centrifuge the tubes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizing Workflows and Mechanisms

Mechanism of Action of Apalutamide

Apalutamide is a potent and competitive androgen receptor (AR) antagonist. It functions by binding to the ligand-binding domain of the AR, which in turn prevents the translocation of the AR to the nucleus. This inhibition blocks the subsequent binding of the AR to DNA and the transcription of AR target genes, ultimately leading to decreased tumor cell proliferation and increased apoptosis.

Caption: Mechanism of action of Apalutamide as an androgen receptor antagonist.

Experimental Workflow for Bioanalysis

The quantitative analysis of Apalutamide in biological matrices using this compound as an internal standard typically follows a standardized workflow from sample preparation to data acquisition.

Caption: General experimental workflow for the quantification of Apalutamide.

References

Apalutamide-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apalutamide-d3, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. This document details its chemical properties, its role in bioanalytical assays, the mechanism of action of Apalutamide, and relevant experimental protocols.

Core Compound Data: this compound

This compound serves as a crucial internal standard for the accurate quantification of Apalutamide in biological matrices. Its near-identical physicochemical properties to Apalutamide, with a distinct mass difference, make it ideal for isotope dilution mass spectrometry.

| Property | Value |

| CAS Number | 1638885-61-6 |

| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂S |

| Molecular Weight | 480.46 g/mol |

| Synonyms | ARN-509-d3, 4-[7-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(methyl-d3)-benzamide |

| Primary Application | Internal standard for quantitative bioanalysis of Apalutamide |

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Apalutamide is a nonsteroidal antiandrogen (NSAA) that potently and selectively targets the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2] Its mechanism of action involves several key inhibitory steps within the AR signaling cascade:

-

Competitive Inhibition: Apalutamide binds directly to the ligand-binding domain of the AR with high affinity.[1][3][4] This competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT).

-

Inhibition of Nuclear Translocation: By binding to the AR, Apalutamide prevents the conformational changes necessary for the receptor to translocate from the cytoplasm into the nucleus.

-

Impediment of DNA Binding: Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA.

-

Blockade of AR-Mediated Transcription: This prevention of DNA binding ultimately impedes the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.

This multi-faceted inhibition of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, resulting in a reduction in tumor volume.

Experimental Protocols: Bioanalytical Quantification of Apalutamide

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variability in sample preparation and matrix effects.

Objective

To accurately quantify the concentration of Apalutamide in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents

-

Apalutamide reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium fumarate

-

tert-Butyl methyl ether (for liquid-liquid extraction)

-

Drug-free human plasma (with K₂-EDTA as anticoagulant)

Instrumentation

-

A validated LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Apalutamide and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Apalutamide stock solution to create calibration standards at various concentrations.

-

Prepare a working solution of this compound at a fixed concentration.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample), add a small volume of the this compound working solution and vortex briefly.

-

Add an extraction solvent, such as tert-butyl methyl ether, and vortex for an extended period to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a suitable C18 column to separate Apalutamide and this compound from endogenous plasma components. A typical mobile phase consists of an acidic aqueous solution and an organic solvent like acetonitrile in an isocratic flow.

-

Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion electrospray mode. Monitor the specific precursor-to-product ion transitions for both Apalutamide and this compound using Multiple Reaction Monitoring (MRM).

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Apalutamide to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Bioanalytical Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Apalutamide in human plasma using this compound as an internal standard.

| Parameter | Typical Performance |

| Linearity Range | 307.26 - 200013.87 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ± 15% |

| Recovery | 90.93% - 103.79% |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable under various storage and handling conditions (freeze-thaw, bench-top, long-term) |

This guide provides foundational information for researchers working with Apalutamide and its deuterated analog. The provided protocols and data serve as a starting point for developing and validating robust bioanalytical methods essential for preclinical and clinical drug development.

References

The Gold Standard in Apalutamide Bioanalysis: A Technical Guide to the Rationale for Deuterated Internal Standards

For Immediate Release

A Deep Dive into the Analytical Precision of Apalutamide Quantification for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, particularly for potent therapies like apalutamide, the accuracy and reliability of bioanalytical methods are paramount. This technical guide provides an in-depth exploration of the rationale and methodology for employing a deuterated internal standard in the quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices. Through a detailed examination of experimental protocols, supporting data, and the underlying scientific principles, this document substantiates the critical role of deuterated standards in generating robust pharmacokinetic and clinical data.

The Imperative for an Ideal Internal Standard in Apalutamide Studies

Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic conditions, and matrix effects.[1][2] An internal standard (IS) is introduced into all samples, calibrators, and quality controls at a constant concentration to normalize for these variabilities.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it experiences similar variations throughout the analytical process.[3]

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the "gold standard" in quantitative mass spectrometry.[3] This is because their chemical and physical properties are nearly identical to the analyte, differing only in mass. This near-identical behavior ensures that the deuterated standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, and similar extraction recovery.

Rationale for Selecting a Deuterated Standard for Apalutamide

The use of a deuterated apalutamide standard, such as apalutamide-d4 or apalutamide-d3, is predicated on its ability to provide the most accurate and precise quantification. Unlike a structural analog, which may have different chromatographic retention times, ionization efficiencies, and extraction recoveries, a deuterated standard behaves almost identically to apalutamide. This minimizes analytical variability and enhances the reliability of the data. The primary advantages of using a deuterated standard in apalutamide studies include:

-

Compensation for Matrix Effects: Biological matrices like plasma are complex and can significantly impact the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since a deuterated standard co-elutes with apalutamide, it is subjected to the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation or liquid-liquid extraction can introduce significant errors. A deuterated standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the analyte-to-IS ratio remains constant.

-

Improved Precision and Accuracy: By effectively normalizing for various sources of error, deuterated standards lead to improved inter-day and intra-day precision and accuracy of the bioanalytical method.

Experimental Protocols for Apalutamide Quantification using a Deuterated Standard

The following protocols are a synthesis of validated LC-MS/MS methods for the simultaneous quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma using a deuterated internal standard.

Materials and Reagents

-

Analytes: Apalutamide, N-desmethyl apalutamide

-

Internal Standard (IS): Apalutamide-d4

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dimethyl sulfoxide (DMSO)

-

Additives: Formic acid

-

Matrix: Drug-free human plasma

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of apalutamide, N-desmethyl apalutamide, and apalutamide-d4 in DMSO or methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with methanol or acetonitrile to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the apalutamide-d4 stock solution with methanol or acetonitrile to achieve a final concentration of 5 µg/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at different concentration levels.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (CCs, QCs, and unknown study samples) at room temperature and vortex for 3 minutes.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (Apalutamide-d4).

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 5 minutes.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 1.0 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of apalutamide and N-desmethyl apalutamide.

| Parameter | Setting |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Ultimate XB-C18 (50 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Acetonitrile |

| Mobile Phase B | 0.1% Formic acid in Water |

| Mobile Phase Composition | 55% A : 45% B (Isocratic) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1.0 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Sciex API 5500 or equivalent triple quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas (CUR) | 40 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Auxiliary Gas (GS2) | 50 psi |

| MRM Transitions (m/z) | |

| Apalutamide | 478.0 → 450.0 |

| N-desmethyl apalutamide | 464.1 → 435.9 |

| Apalutamide-d4 (IS) | 482.0 → 451.9 |

Data Presentation: Performance of a Deuterated Standard

The following tables summarize the validation results for a bioanalytical method using a deuterated internal standard for the quantification of apalutamide and N-desmethyl apalutamide in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| Apalutamide | 0.025 - 20 | 0.025 | > 0.99 |

| N-desmethyl apalutamide | 0.025 - 20 | 0.025 | > 0.99 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Apalutamide | LQC | 1.7 - 4.7 | -5.8 - 1.7 | 3.2 - 9.8 | -4.0 - (-6.5) |

| MQC | 1.7 - 4.7 | -5.8 - 1.7 | 3.2 - 9.8 | -4.0 - (-6.5) | |

| HQC | 1.7 - 4.7 | -5.8 - 1.7 | 3.2 - 9.8 | -4.0 - (-6.5) | |

| N-desmethyl apalutamide | LQC | 2.0 - 6.7 | -2.2 - 10.1 | 3.2 - 10.9 | -0.8 - 1.7 |

| MQC | 2.0 - 6.7 | -2.2 - 10.1 | 3.2 - 10.9 | -0.8 - 1.7 | |

| HQC | 2.0 - 6.7 | -2.2 - 10.1 | 3.2 - 10.9 | -0.8 - 1.7 |

CV: Coefficient of Variation; RE: Relative Error; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Mandatory Visualizations

Apalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide functions as a potent androgen receptor (AR) inhibitor. It competitively binds to the ligand-binding domain of the AR, thereby preventing AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes that are crucial for prostate cancer cell proliferation.

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Apalutamide Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying apalutamide in plasma samples using a deuterated internal standard.

Caption: Experimental workflow for apalutamide bioanalysis.

Conclusion

The use of a deuterated internal standard is indispensable for the accurate and precise quantification of apalutamide and its active metabolite in clinical and preclinical studies. Its ability to closely mimic the behavior of the analyte provides superior correction for analytical variability compared to structural analogs. The detailed experimental protocols and robust validation data presented in this guide underscore the suitability of this approach for generating high-quality, reliable data essential for the successful development and therapeutic monitoring of apalutamide.

References

Methodological & Application

Application Notes and Protocols for Apalutamide-d3 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a non-steroidal antiandrogen agent pivotal in the treatment of prostate cancer.[1] Accurate quantification of Apalutamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] The use of a stable isotope-labeled internal standard, such as Apalutamide-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This internal standard closely mimics the chemical and physical properties of the analyte, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2] These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of Apalutamide in plasma samples using LC-MS/MS.

Mechanism of Action of Apalutamide

Apalutamide functions as a potent androgen receptor (AR) inhibitor, targeting several key steps in the AR signaling pathway, which is a critical driver of prostate cancer cell proliferation. By binding to the ligand-binding domain of the AR, Apalutamide competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This action prevents the conformational changes required for receptor activation. Consequently, Apalutamide inhibits the translocation of the AR from the cytoplasm into the nucleus, a crucial step for its function as a transcription factor. Furthermore, it impedes the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of target genes that promote tumor cell growth and survival.

References

Bioanalytical Method for Apalutamide using Apalutamide-d3 as an Internal Standard: Application Notes and Protocols

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Apalutamide in biological matrices, specifically human plasma, using Apalutamide-d3 as a stable isotope-labeled internal standard (SIL-IS). This method is tailored for researchers, scientists, and professionals in the drug development field, offering detailed protocols and data presentation suitable for pharmacokinetic and bioequivalence studies.

Introduction

Apalutamide is a potent, non-steroidal anti-androgen agent approved for the treatment of prostate cancer.[1][2] It functions by inhibiting the androgen receptor (AR) signaling pathway.[1] Accurate determination of Apalutamide concentrations in biological samples is critical for understanding its pharmacokinetics, ensuring therapeutic efficacy, and monitoring patient safety.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and instrumental analysis, thereby ensuring the accuracy and precision of the results.

This application note details a robust LC-MS/MS method for the quantification of Apalutamide in human plasma, utilizing this compound as the internal standard.

Signaling Pathway of Apalutamide

Apalutamide targets multiple stages of the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth. The diagram below illustrates the mechanism of action of Apalutamide.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the bioanalytical method for Apalutamide.

Materials and Reagents

-

Analytes: Apalutamide reference standard and this compound internal standard (IS).

-

Reagents: HPLC grade acetonitrile and methanol, analytical grade formic acid, and deionized water.

-

Biological Matrix: Human plasma with K2-EDTA as an anticoagulant.

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is used for analysis.

Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Apalutamide and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions of Apalutamide by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

Sample Preparation

Two common and effective methods for extracting Apalutamide from plasma are protein precipitation (PP) and liquid-liquid extraction (LLE).

3.4.1. Protein Precipitation (PP) Protocol

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.4.2. Liquid-Liquid Extraction (LLE) Protocol

-

To 100 µL of plasma, add the internal standard.

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized conditions for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Atlantis dC18 (e.g., 50 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% or 0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 1-10 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 - 3.0 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Apalutamide | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 478.0 | 481.0 |

| Product Ion (m/z) | 450.0 | 453.0 |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Concentration Range | Dependent on expected concentrations (e.g., 1.02-2030 ng/mL) |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Intra-day Accuracy (%RE) | Within ±15% (±20% for LLOQ) |

| Inter-day Accuracy (%RE) | Within ±15% (±20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement |

| Stability | Freeze-thaw, bench-top, short-term, and long-term stability should be established |

Data Presentation

The following tables present representative quantitative data for a validated Apalutamide bioanalytical method.

Table 4: Calibration Curve for Apalutamide in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Apalutamide/Apalutamide-d3) |

| 1.02 | Example Value |

| 5.10 | Example Value |

| 25.5 | Example Value |

| 102 | Example Value |

| 510 | Example Value |

| 1020 | Example Value |

| 2030 | Example Value |

| Linearity (r²) | > 0.995 |

Table 5: Precision and Accuracy Data for Apalutamide in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 1.02 | 8.44 | - | 6.09 | - |

| LQC | Example Value | 2.11 | - | 2.51 | - |

| MQC | Example Value | Example Value | Example Value | Example Value | Example Value |

| HQC | Example Value | Example Value | Example Value | Example Value | Example Value |

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method development and validation of Apalutamide.

Conclusion

This application note provides a detailed and robust bioanalytical method for the quantification of Apalutamide in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and accurate, making it suitable for a variety of clinical and research applications, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for the Quantification of Apalutamide in Plasma using Apalutamide-d3 for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Apalutamide is a potent, non-steroidal antiandrogen agent utilized in the treatment of prostate cancer.[1] To accurately characterize its pharmacokinetic (PK) profile, a robust and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Apalutamide-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analytical behavior of the unlabeled analyte, apalutamide, during sample preparation, chromatography, and ionization, without interfering with its detection.[2] This co-elution and similar ionization response allow for the correction of variability in sample extraction and potential matrix effects, leading to high precision and accuracy in the quantification of apalutamide in complex biological matrices like plasma.[3]

Apalutamide is primarily metabolized by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4, into its active metabolite, N-desmethyl apalutamide.[4][5] Pharmacokinetic studies have shown that apalutamide is rapidly absorbed, with a long effective half-life of approximately 3 days at steady-state. The use of a validated LC-MS/MS method with a deuterated internal standard is crucial for accurately defining key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and clearance, which are vital for dose optimization and assessing drug-drug interactions.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of apalutamide in human plasma, utilizing this compound as an internal standard. The protocol is based on established methodologies and has been validated in accordance with FDA and EMA guidelines.

Materials and Reagents

-

Analytes: Apalutamide, N-desmethyl apalutamide

-

Internal Standard (IS): this compound (or a similar deuterated analog like Apalutamide-d4)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dimethyl sulfoxide (DMSO)

-

Additives: Formic acid

-

Matrix: Drug-free human plasma

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve apalutamide, N-desmethyl apalutamide, and this compound in a minimal amount of DMSO, followed by dilution with methanol to achieve a final concentration of 1 mg/mL. Store stock solutions at -80°C.

-

Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.

-

Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with a DMSO:methanol mixture (e.g., 0.2:99.8, v/v) to obtain a working solution of 5 µg/mL.

-